Methyl 5-(methoxymethyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-(methoxymethyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core with distinct substituents:
- Methoxymethyl group at position 5, enhancing steric bulk and polarity.
- Thiophen-2-yl substituent at position 7, contributing to π-π stacking interactions in biological systems.
- Methyl carboxylate at position 6, influencing solubility and metabolic stability.
Triazolopyrimidines are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The structural uniqueness of this compound lies in its combination of electron-rich heterocycles (thiophene) and polar substituents (methoxymethyl, carboxylate), which may optimize target binding and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 5-(methoxymethyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-19-6-8-10(12(18)20-2)11(9-4-3-5-21-9)17-13(16-8)14-7-15-17/h3-5,7,11H,6H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPCYFRXPYCAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331299 | |
| Record name | methyl 5-(methoxymethyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
775292-00-7 | |
| Record name | methyl 5-(methoxymethyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(methoxymethyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired product with excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methoxymethyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Methyl 5-(methoxymethyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(methoxymethyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and biological differences between the target compound and related triazolopyrimidines.
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Structural and Electronic Differences
- Substituent Effects: Thiophen-2-yl (target compound) vs. Fluorophenyl derivatives exhibit stronger electronegativity, improving binding to targets like kinase domains . Methoxymethyl (target) vs. methyl: The methoxymethyl group introduces polarity and flexibility, likely improving aqueous solubility compared to simpler alkyl chains . Carboxylate ester vs. carboxamide: Carboxylates are more metabolically labile but offer better membrane penetration than carboxamides, which prioritize target affinity via hydrogen bonding .
Biological Activity
Methyl 5-(methoxymethyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, which are known for their varied pharmacological properties. The molecular formula is with a molecular weight of approximately 302.34 g/mol. Its structural features include a methoxymethyl group and a thiophene ring, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O3S |
| Molecular Weight | 302.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 9.47 to 13.1 μM against these cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Inhibition of key signaling pathways such as the ERK signaling pathway has been reported as a mechanism through which these compounds induce apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Triazolopyrimidine derivatives have also been explored for their antimicrobial properties. Studies have shown that they possess activity against various bacterial and fungal strains. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to cell proliferation and survival.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins.
Case Studies and Research Findings
Several studies have highlighted the potential of triazolopyrimidine derivatives in medicinal chemistry:
- Study on Antiproliferative Activity : A series of triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among them, one derivative exhibited IC50 values lower than 10 μM across multiple cancer cell lines .
- Antimicrobial Evaluation : A study assessing the antimicrobial efficacy of related compounds found significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing methyl 5-(methoxymethyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole derivatives, and cyanoacetate esters. For example, a one-pot condensation under reflux conditions using catalysts like TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) yields high-purity products (~92%) after recrystallization . Key steps include monitoring reaction progress via TLC and optimizing solvent systems to enhance yield and reduce byproducts.
Q. How is the purity and structural identity of this compound verified?
- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) and melting point analysis. Structural confirmation relies on and NMR spectroscopy to identify characteristic peaks (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, thiophene protons at δ ~6.8–7.5 ppm). Elemental analysis (C, H, N) further validates stoichiometry .
Q. What are the critical crystallographic parameters for this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals triclinic crystal systems (space group ) with lattice parameters (e.g., Å, Å, Å) and angles (, , ) . These data help correlate molecular conformation with physicochemical properties like solubility and stability.
Advanced Research Questions
Q. How can synthetic protocols be optimized to address catalyst toxicity and scalability?
- Methodological Answer : TMDP, though effective, poses toxicity and handling challenges . Alternative catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol or ionic liquids (e.g., [BMIM]BF) improve safety and recyclability. Continuous flow reactors and green solvents (e.g., water/ethanol mixtures) enhance scalability while maintaining yields >85% .
Q. What computational methods are used to resolve structural ambiguities in triazolopyrimidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations validate experimental crystallographic data by predicting bond lengths, angles, and electronic properties. For instance, HOMO-LUMO energy gaps correlate with reactivity trends, while molecular docking studies predict interactions with biological targets (e.g., enzymes or receptors) .
Q. How do substituents (e.g., thiophene vs. phenyl groups) influence biological activity?
- Methodological Answer : Comparative studies using analogues (e.g., ethyl 7-(3-bromophenyl)-5-phenyl derivatives) reveal that electron-withdrawing groups (e.g., Br) enhance binding affinity to kinase targets, while thiophene improves metabolic stability. Assays include enzyme inhibition (IC) and cytotoxicity profiling (MTT assay) in cell lines .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardizing protocols (e.g., using DMSO-free buffers) and validating results via orthogonal methods (e.g., SPR vs. fluorescence polarization) improve reproducibility. Meta-analyses of substituent effects (e.g., methoxymethyl vs. methyl groups) also clarify structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
